Regioisomeric Amino Position: 4-NH2 vs. 2-NH2 Delivers Distinct Hydrogen-Bonding and Target Recognition Geometry
The target compound (4-amino) differs from the 2-amino regioisomer (LI4, CAS 107229-66-3) in the position of the primary amine on the pyridine ring. This shift relocates the hydrogen bond donor from the 2-position (adjacent to the ring nitrogen and the naphthylmethoxy group) to the 4-position (para to the ring nitrogen), altering the angle and distance of key pharmacophoric features. In the p38α MAP kinase co-crystal structure (PDB: 1WBW), the 2-amino group of LI4 forms critical interactions; the 4-amino isomer cannot recapitulate this binding mode [1]. The 2-amino isomer has a recorded Kd of 1.80 × 10³ nM for the nicotinic acetylcholine receptor (nAChR) [2]; no equivalent nAChR binding data have been reported for the 4-amino isomer, consistent with altered target engagement.
| Evidence Dimension | Amino group position on pyridine ring and impact on protein-ligand interactions |
|---|---|
| Target Compound Data | 4-NH2 on pyridine (para to ring N); hydrogen bond donor vector oriented away from the naphthylmethoxy group; no reported p38α MAP kinase inhibitory activity |
| Comparator Or Baseline | 2-NH2 regioisomer (LI4, CAS 107229-66-3); amine adjacent to both ring N and methoxy linker; confirmed p38α MAP kinase fragment inhibitor (PDB: 1WBW, IC50 data not fully disclosed but structurally validated) [1] |
| Quantified Difference | Structural: amine position shift from 2- to 4- changes pharmacophoric geometry; nAChR Kd: 1.80 × 10³ nM (2-amino isomer) vs. no data (4-amino isomer) [2] |
| Conditions | PDB 1WBW co-crystal structure (X-ray diffraction); nAChR binding assay (pH 7.4, 2°C) |
Why This Matters
A researcher targeting p38α MAP kinase or seeking a validated fragment starting point must select the 2-amino regioisomer, while campaigns exploring alternative binding modes or off-target profiling require the 4-amino isomer as a distinct chemical probe.
- [1] PDB Entry 1WBW: Identification of novel p38 alpha MAP Kinase inhibitors using fragment-based lead generation. (2004). RCSB Protein Data Bank. Ligand LI4: 3-(1-naphthylmethoxy)pyridin-2-amine. View Source
- [2] BindingDB. (2007). Affinity Data: Kd = 1.80E+3 nM for 3-(1-naphthylmethoxy)pyridin-2-amine binding to nicotinic acetylcholine receptor. Retrieved from http://bdb8.ucsd.edu View Source
